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Introduction
c-Met-IN-12, also identified as compound 4r, is a potent and orally active type II inhibitor of the

c-Met kinase.[1][2] The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor

(HGF), are crucial regulators of cellular growth, motility, and invasion. Dysregulation of the

HGF/c-Met signaling pathway is implicated in the progression of numerous human cancers,

making it a significant target for therapeutic intervention. This technical guide provides a

detailed overview of the kinase selectivity profile of c-Met-IN-12, including its inhibitory activity

against its primary target and key off-target kinases. It also outlines a representative

experimental protocol for assessing kinase inhibition and visualizes the relevant signaling

pathways.

Kinase Selectivity Profile of c-Met-IN-12
c-Met-IN-12 demonstrates high potency against its primary target, the c-Met kinase, with a

reported half-maximal inhibitory concentration (IC50) of 10.6 nM.[1][2] Beyond its on-target

activity, c-Met-IN-12 exhibits significant inhibitory effects on other members of the TAM (Tyro3,

Axl, Mer) family of receptor tyrosine kinases.

Quantitative Inhibition Data:
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Kinase Target IC50 (nM) Percent Inhibition @ 1µM

c-Met 10.6 Not Reported

AXL >1000 >80%

Mer >1000 >80%

TYRO3 >1000* >80%

Note: Specific IC50 values for AXL, Mer, and TYRO3 are not publicly available. The data

indicates greater than 80% inhibition at a concentration of 1 µM.[1][2]

A comprehensive quantitative selectivity profile of c-Met-IN-12 against a broader panel of

kinases is not currently available in the public domain.

Experimental Protocols
The following is a representative biochemical kinase assay protocol for determining the IC50

values of kinase inhibitors like c-Met-IN-12. This protocol is based on established

methodologies such as the ADP-Glo™ Kinase Assay.

Objective: To determine the in vitro inhibitory activity of c-Met-IN-12 against a panel of purified

protein kinases.

Materials:

Recombinant human kinase enzymes (e.g., c-Met, AXL, Mer, TYRO3)

Kinase-specific peptide substrate

Adenosine triphosphate (ATP)

c-Met-IN-12 (or other test compounds)

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM

DTT)

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
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384-well white assay plates

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare a serial dilution of c-Met-IN-12 in 100% DMSO. A typical

starting concentration is 10 mM. Further dilute the compound in kinase assay buffer to

achieve the desired final concentrations for the assay. The final DMSO concentration in the

assay should be kept low (e.g., <1%) to avoid interference.

Assay Plate Setup:

Add 2.5 µL of the diluted c-Met-IN-12 or control (DMSO vehicle) to the appropriate wells of

a 384-well plate.

Add 2.5 µL of the kinase/substrate mixture to each well.

Initiation of Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. The

final ATP concentration should be at or near the Km value for each specific kinase.

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

Termination and Signal Generation:

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP. Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP

and produce a luminescent signal. Incubate for 30 minutes at room temperature.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

The luminescent signal is proportional to the amount of ADP produced and thus reflects

the kinase activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b12408104?utm_src=pdf-body
https://www.benchchem.com/product/b12408104?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plot the percentage of kinase inhibition against the logarithm of the c-Met-IN-12
concentration.

Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response

curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways
c-Met and the TAM kinases (AXL, Mer, TYRO3) are receptor tyrosine kinases that, upon

activation by their respective ligands, initiate downstream signaling cascades that regulate

critical cellular processes such as proliferation, survival, and migration.

c-Met Signaling Pathway
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Caption: c-Met signaling pathway initiated by HGF binding.
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TAM Kinase (AXL, Mer, TYRO3) Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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